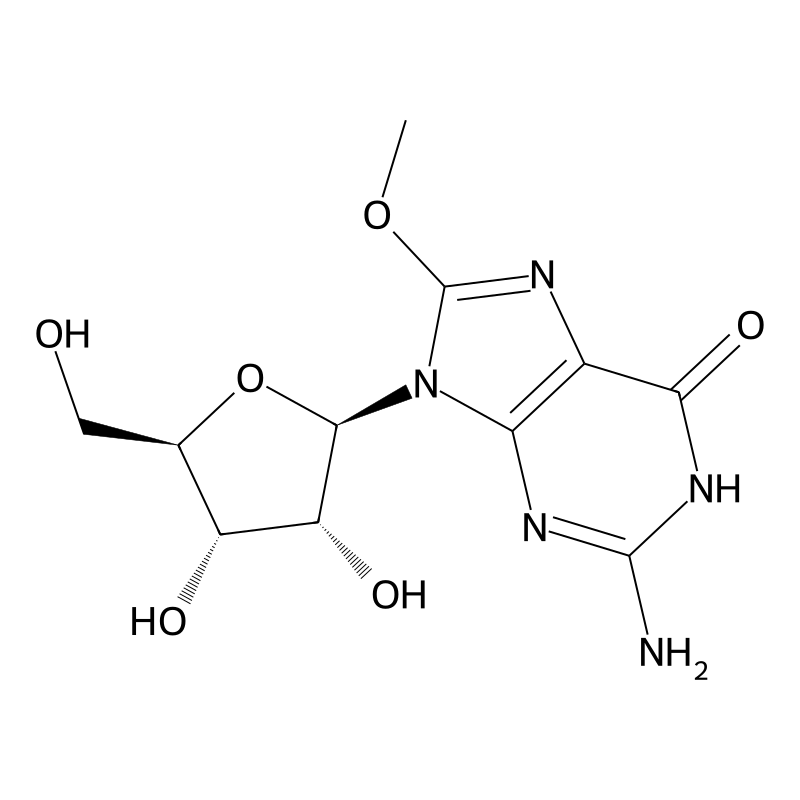

8-Methoxyguanosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role in Z-DNA and Z-RNA Stability

8-MG has been shown to influence the structure of DNA. DNA typically adopts a right-handed double helix conformation known as B-DNA. However, under specific conditions, DNA can transition to a left-handed form called Z-DNA. Studies have found that incorporating 8-MG into DNA sequences can stabilize Z-DNA structures, even under physiological salt conditions [, ]. This research suggests that 8-MOG, due to its similar structure, might hold potential for investigations into Z-RNA stability. While Z-RNA structures are less well studied than Z-DNA, recent research has explored using modified nucleosides, like 2'-O-Methyl-8-Methoxyguanosine (m8Gm), to stabilize Z-RNA for structural and functional studies [].

8-Methoxyguanosine is a modified nucleoside derived from guanosine, characterized by the presence of a methoxy group at the 8-position of the guanine base. This modification alters the physical and chemical properties of the nucleoside, influencing its interactions within nucleic acids. The compound plays a significant role in stabilizing specific DNA and RNA structures, particularly Z-DNA and Z-RNA, which are alternative forms of nucleic acids distinct from the more common B-DNA and A-RNA structures.

The primary focus of research on 8-mG lies in its role in Z-DNA formation. Z-DNA is a left-handed double helix structure, different from the more common right-handed B-DNA. Studies suggest that incorporating 8-mG into DNA sequences can significantly stabilize Z-DNA structures, even under low salt conditions [, ]. This has implications for understanding DNA regulation and potential therapeutic applications.

The incorporation of 8-methoxyguanosine into oligonucleotides can significantly affect their stability and conformation. Notably, it has been shown to stabilize Z-DNA under low salt conditions compared to unmodified guanosine. The stabilization is attributed to the syn conformation adopted by 8-methoxyguanosine, which enhances base stacking interactions and reduces entropic penalties associated with structural transitions between B- and Z-forms .

In terms of synthesis, 8-methoxyguanosine can be produced through various methods, including free radical methylation techniques that target the C8 position of guanine derivatives . This allows for site-selective modifications that are crucial for studying its biochemical properties.

8-Methoxyguanosine exhibits significant biological activity, particularly in its ability to stabilize Z-form nucleic acids. This stabilization is vital for understanding the molecular mechanisms underlying Z-DNA's role in biological processes such as gene regulation and viral replication. The presence of 8-methoxyguanosine in oligonucleotides has been shown to facilitate the transition from A- to Z-form RNA, enhancing the stability of these structures even in physiological conditions .

Additionally, studies suggest that modified guanine derivatives like 8-methoxyguanosine can influence protein binding interactions, potentially impacting cellular signaling pathways and gene expression .

The synthesis of 8-methoxyguanosine typically involves several key steps:

- Starting Materials: The process begins with guanosine or its derivatives.

- Methylation: A free radical methylation reaction is employed to introduce a methoxy group at the C8 position. This can be achieved using reagents such as t-butyl hydroperoxide in acidic conditions .

- Purification: The resulting product is purified through chromatography techniques to isolate 8-methoxyguanosine from byproducts.

Alternative synthetic routes may also utilize site-selective alkylation methods that allow for precise modifications without affecting other functional groups within the nucleoside .

The unique properties of 8-methoxyguanosine make it applicable in several fields:

- Nucleic Acid Research: It serves as a tool for studying Z-DNA and Z-RNA structures, aiding in understanding their biological functions.

- Therapeutics: Its ability to stabilize specific nucleic acid conformations may have implications in drug design, particularly for targeting viral genomes or regulating gene expression.

- Biotechnology: Modified oligonucleotides containing 8-methoxyguanosine are utilized in developing biosensors and diagnostic tools due to their enhanced stability and specificity .

Research on interaction studies involving 8-methoxyguanosine has focused on its role in stabilizing Z-DNA structures and influencing protein-nucleic acid interactions. For instance, oligonucleotides containing this modified nucleoside have been shown to bind more effectively to proteins that recognize Z-DNA, facilitating studies on protein-DNA interactions under physiological conditions .

Moreover, experiments utilizing nuclear magnetic resonance spectroscopy have elucidated the structural dynamics of oligonucleotides containing 8-methoxyguanosine, providing insights into how these modifications affect molecular recognition processes .

Several compounds share structural similarities with 8-methoxyguanosine but differ in their functional groups or positions of modification. Here are some notable examples:

The uniqueness of 8-methoxyguanosine lies in its dual stabilization effects on both DNA and RNA structures while maintaining compatibility with existing biochemical pathways.

Chemical Synthesis Pathways

The synthesis of 8-methoxyguanosine represents a significant challenge in nucleoside chemistry due to the requirement for regioselective functionalization at the C8 position of the purine ring. Several distinct synthetic approaches have been developed, each offering unique advantages and limitations for accessing this important modified nucleoside.

Free Radical Methylation Approaches

Free radical methylation represents one of the most extensively studied methodologies for introducing methyl groups at the C8 position of guanosine derivatives. This approach exploits the inherent reactivity of the C8 position toward radical attack, providing a direct route to 8-substituted guanosines.

The iron-catalyzed free radical methylation method, originally developed by Sugiyama and colleagues, utilizes ferrous sulfate and tert-butyl hydroperoxide to generate methyl radicals from various sources [1] [2]. In this methodology, nitrogen-isobutyryl-2'-deoxyguanosine serves as the starting material, which is treated with ferrous sulfate heptahydrate (6.7 g, 24.1 mmol) and tert-butyl hydroperoxide (2.6 mL, 19.0 mmol) in 1 normal sulfuric acid at 0°C for 60 minutes [1]. The reaction proceeds through the formation of methyl radicals that selectively attack the C8 position of the guanine ring, yielding 8-methyl-nitrogen-isobutyryl-2'-deoxyguanosine in 51% yield [1].

The mechanism involves the generation of methyl radicals through the competitive one-electron oxidation of dimethyl sulfoxide and the guanosine substrate by photochemically generated sulfate radicals [2] [3]. Two principal pathways contribute to the methylation process: the combination of guanine neutral radicals with methyl radicals, and the direct addition of methyl radicals to the guanine base [2]. The rate constant for radical combination (4.7 ± 0.5 × 10^8 M^-1 s^-1) significantly exceeds that of direct addition (≤ 2 × 10^4 M^-1 s^-1), indicating that the bimolecular combination mechanism predominates under most reaction conditions [2].

Product distribution analysis reveals that the radical combination reaction produces 8-methyl-guanosine and nitrogen-2-methyl-guanosine in a ratio of 1:0.7, while direct addition favors 8-methylation with a ratio of 1:0.13 [2] [3]. This selectivity pattern demonstrates the inherent preference for C8 functionalization when using radical-based approaches, making this methodology particularly valuable for synthesizing 8-methoxyguanosine derivatives.

The scope of free radical methylation has been extended to include other alkyl radical sources. Photolysis of methylcobalamin provides an alternative method for generating methyl radicals, while dipropyl and dibutyl sulfoxides serve as precursors for longer-chain alkyl radicals [3]. These modifications allow for the preparation of various C8-alkylated guanosine derivatives beyond the simple methyl case.

Phosphoramidite-Based Oligonucleotide Incorporation

Phosphoramidite chemistry represents the gold standard for oligonucleotide synthesis and has been successfully adapted for the incorporation of 8-methoxyguanosine into nucleic acid sequences. This approach requires the preparation of appropriately protected phosphoramidite building blocks that are compatible with automated solid-phase synthesis protocols.

The synthesis of 8-substituted guanosine phosphoramidites typically begins with the preparation of the modified nucleoside, followed by protection of reactive hydroxyl and amino groups, and finally installation of the phosphoramidite functionality [4] [5]. For guanosine derivatives, the challenge lies in achieving regioselective glycosylation at the nitrogen-9 position rather than the nitrogen-7 position, which requires careful control of reaction conditions and protecting group strategies [6].

The phosphoramidite approach for 8-methoxyguanosine incorporation utilizes standard automated synthesis protocols with coupling efficiencies typically exceeding 95% [7] [5]. The modified nucleosides are incorporated using β-cyanoethyl phosphoramidite chemistry on solid supports, with deprotection accomplished through treatment with concentrated aqueous ammonia at elevated temperatures [5]. High-performance liquid chromatography purification on nucleogel strong anion exchange columns provides the final oligonucleotides in high purity [8].

Recent advances in phosphoramidite chemistry have focused on developing more efficient protecting group strategies. The use of tert-butyl and bis-tert-butoxycarbonyl protection patterns for the oxygen-6 and nitrogen-2 positions, respectively, has proven particularly effective for guanosine derivatives [9]. This approach eliminates the need for conventional nitrogen-2-dimethylaminomethylene protection, reducing the synthetic sequence by two steps and improving overall yields from 14% to 26% [9].

The incorporation of 8-methoxyguanosine through phosphoramidite chemistry enables the study of its effects on nucleic acid structure and stability. Circular dichroism spectroscopy has demonstrated that 8-substituted guanosines can stabilize Z-form nucleic acids under physiological salt conditions, with midpoint sodium perchlorate concentrations for the B-Z transition reduced from 4090 mM for unmodified sequences to 880 mM for sequences containing single 8-substituted residues [7].

Purification and Characterization Techniques

The purification of 8-methoxyguanosine requires specialized chromatographic methods that can effectively separate the desired product from closely related structural isomers and unreacted starting materials. Several complementary techniques have been developed to achieve high-purity products suitable for biological and analytical applications.

Silica gel column chromatography represents the most commonly employed initial purification method for 8-methoxyguanosine [1] [10]. Elution with dichloromethane-methanol mixtures (typically 9:1 v/v) provides good separation of the target compound from reaction byproducts [1]. This technique is particularly effective for removing unreacted starting materials and polar impurities, though it may not provide baseline resolution of regioisomers.

Reversed-phase high-performance liquid chromatography using octadecylsilica columns has emerged as the preferred method for analytical and preparative purification of nucleoside derivatives [11] [8]. The hydrophobic 8-methoxy substituent increases retention relative to unmodified guanosine, enabling effective separation using phosphate buffer-methanol gradients [11]. Typical conditions employ 150 mM phosphate buffer (pH 6.0) with 3% methanol as the mobile phase, providing baseline resolution of 8-methoxyguanosine from structural variants [12].

Ion-exchange chromatography offers superior resolution for separating nucleosides and nucleotides based on their ionic properties [13] [14]. Strong anion exchange columns operated with ammonium acetate or ammonium bicarbonate gradients can separate 8-methoxyguanosine from its positional isomers and other nucleoside derivatives [14]. The method is particularly valuable for preparative applications where high sample throughput is required.

Size exclusion chromatography provides an orthogonal separation mechanism based on molecular size differences [15]. While less commonly used for monomeric nucleosides, this technique becomes essential for purifying 8-methoxyguanosine-containing oligonucleotides where traditional reversed-phase methods may not provide adequate resolution [15].

Characterization of 8-methoxyguanosine relies heavily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques [16] [17]. Proton nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide typically reveals characteristic signals for the methoxy group at approximately 4.0 ppm, while the C8 proton signal is absent due to substitution [10]. Two-dimensional nuclear magnetic resonance methods, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide definitive structural assignments and conformational information [18].

High-resolution mass spectrometry serves as the definitive method for molecular formula confirmation [19] [20]. Electrospray ionization and atmospheric pressure chemical ionization provide excellent sensitivity for nucleoside analysis, with detection limits in the nanogram range [20]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry offers complementary information about fragmentation patterns, though reproducibility limitations restrict its quantitative applications [20].

Challenges in Regioselective Functionalization

The regioselective functionalization of guanosine at the C8 position presents numerous synthetic challenges that have driven the development of increasingly sophisticated methodologies. The primary difficulties stem from the multiple reactive sites present in the guanosine structure and the tendency for side reactions that can lead to complex product mixtures.

Competing functionalization sites represent the most significant challenge in 8-methoxyguanosine synthesis [21] [22]. The guanine ring contains multiple nucleophilic positions, including the nitrogen-2 amino group, nitrogen-7, and the C8 position itself. Traditional methylating agents often lack sufficient selectivity to preferentially react at the desired C8 position, leading to product mixtures that require extensive purification [23] [24].

The electronic properties of the C8 position contribute to both its reactivity and the challenges associated with selective functionalization [22] [25]. The C8 carbon exhibits ambiphilic character, being susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of the guanosine substrate [22]. This dual reactivity can lead to unexpected side products and complicates reaction optimization.

Conformational considerations add another layer of complexity to regioselective C8 functionalization [25]. The introduction of bulky substituents at the C8 position significantly alters the conformational equilibrium of the glycosidic bond, favoring the syn conformation over the anti conformation that predominates in unmodified guanosine [25]. While this conformational change can be accommodated in nucleic acid structures with relatively small energetic penalties (ΔΔG ≤ 1 kcal/mol), it necessitates careful consideration of reaction conditions to avoid unwanted rearrangements [25].

Recent advances in photomediated radical chemistry have provided new solutions to regioselectivity challenges [21]. The development of boronic acid catechol ester derivatives as radical precursors enables highly selective C8 alkylation under mild conditions [21]. This methodology demonstrates excellent chemoselectivity and requires no pre-protection of other reactive sites, representing a significant advance over traditional approaches [21].

The challenge of maintaining chemical integrity during functionalization reactions cannot be understated [26]. The relatively labile nature of the glycosidic bond in modified nucleosides makes them susceptible to hydrolysis under the harsh conditions often required for C8 functionalization [27]. The development of electron-donating substituents, such as methoxy groups, has been shown to stabilize the nitrogen-glycoside bond against hydrolysis, making 8-methoxyguanosine more chemically robust than many other C8-substituted derivatives [27].

Scalability represents an ongoing challenge for most regioselective functionalization methods [21]. While laboratory-scale syntheses may achieve acceptable yields and selectivities, the translation to larger scales often reveals limitations in reaction efficiency and product purification. The development of flow chemistry approaches and improved catalytic systems holds promise for addressing these scalability concerns [28].

The impact of 8-methoxyguanosine on Z-form nucleic acid stabilization differs markedly from other 8-substituted guanosine derivatives, particularly 8-methylguanosine and 8-bromoguanosine. While direct studies of 8-methoxyguanosine in Z-DNA or Z-RNA stabilization are limited in the literature, comparative analysis with structurally related compounds provides insight into potential mechanisms.

8-Methylguanosine, the closest structural analog to 8-methoxyguanosine, demonstrates dramatic Z-DNA stabilization under physiological salt conditions. The hexamer d(CGC[m8G]CG)2 exhibits a characteristic Z-DNA circular dichroism spectrum at physiological salt concentrations, with the mid-point NaCl concentration for the B-Z transition reduced from 2.6 M to 4.5 mM [5] [6]. This represents a stabilization of at least -0.8 kcal/mol relative to the unmodified hexamer [5].

The 2′-O-methyl-8-methylguanosine (m8Gm) modification has proven particularly effective for Z-RNA stabilization. Incorporation of m8Gm into RNA sequences markedly stabilizes the Z-form even at low salt concentrations [4] [7]. The midpoint NaClO4 concentration for r(CGC[m8Gm]CG)2 is 880 mM, significantly lower than native RNA (4090 mM) [4]. When two m8Gm residues are incorporated, the stabilization is even more pronounced, with Z-form CD spectra observed at physiological salt concentrations as low as 50 mM NaClO4 [4].

The mechanistic basis for Z-form stabilization by 8-substituted guanosines relies on several factors. The syn conformation preference of these nucleosides eliminates the energetic penalty associated with the syn glycosidic bond orientation required in Z-form structures [5] [8]. In Z-DNA and Z-RNA, alternating syn-anti patterns of glycosidic bond orientations are characteristic, with guanosines adopting syn conformations [8].

Thermodynamic analysis of Z-form stabilization reveals that the enhancement arises from entropic contributions. The incorporation of 8-methylguanosine into DNA sequences reduces the entropic penalty associated with the introduction of hydrophilic groups in solvent-exposed regions [9] [10]. This mechanistic insight suggests that 8-methoxyguanosine, with its electron-donating methoxy group, might exhibit similar but potentially attenuated Z-form stabilization compared to the methyl analog.

The structural requirements for Z-form stabilization include maintenance of proper base stacking interactions and minimization of steric clashes. The methoxy group of 8-methoxyguanosine is more bulky than the methyl group of 8-methylguanosine, which could potentially limit its Z-form stabilization capacity. However, the electron-donating nature of the methoxy group provides enhanced glycosidic bond stability, which could contribute to overall structural integrity [1].

Molecular modeling studies of related 8-substituted guanosines in Z-form structures show that the C8 substituents are located in the periphery of the helix and are prominently exposed to the solvent region [5]. This positioning minimizes steric interference with the Z-form geometry while allowing favorable hydrophobic interactions with the solvent environment.

Comparative Analysis with 8-Methylguanosine and 8-Bromoguanosine

The comparative analysis of 8-methoxyguanosine with 8-methylguanosine and 8-bromoguanosine reveals distinct patterns in conformational preferences, thermodynamic stability, and functional applications. These differences arise from the unique electronic and steric properties of each C8 substituent.

Electronic Properties and Conformational Effects

8-Methoxyguanosine and 8-methylguanosine both contain electron-donating substituents at the C8 position, contrasting with the electron-withdrawing bromine in 8-bromoguanosine [1] [3]. The methoxy group (-OCH3) exhibits stronger electron-donating character than the methyl group (-CH3) due to the oxygen lone pair electrons [1]. Conversely, 8-bromoguanosine contains an electron-withdrawing halogen that reduces electron density on the purine ring [3].

Despite these electronic differences, all three modifications enforce syn conformation of the glycosidic bond. The steric bulk of the substituents creates unfavorable interactions with the ribose sugar in the anti conformation, making syn geometry energetically preferred [1] [11] [3]. Nuclear magnetic resonance studies have confirmed syn conformations for all three derivatives through diagnostic NOE patterns [4] [5].

Glycosidic Bond Stability

The glycosidic bond stability varies significantly among the three derivatives. 8-Methoxyguanosine and 8-methylguanosine, both containing electron-donating groups, exhibit enhanced resistance to depurination compared to natural guanosine [1]. Acidic hydrolysis studies demonstrate that both compounds undergo depurination less rapidly than guanosine, with the stability order: 8-benzyloxyguanosine > 8-methoxyguanosine > natural guanosine [1].

In contrast, 8-bromoguanosine shows reduced glycosidic bond stability due to the electron-withdrawing effect of bromine, which weakens the N-glycosidic bond [3]. This instability has practical implications for oligonucleotide synthesis and storage, with brominated derivatives requiring special handling conditions [11].

Thermodynamic Stability in Nucleic Acid Duplexes

The incorporation of these modifications into nucleic acid duplexes produces different magnitudes of destabilization. 8-Methoxyguanosine incorporation results in a 1.87 kcal/mol destabilization of RNA duplexes, which is comparable to but slightly lower than the destabilization observed for 8-methoxy-2′-deoxyadenosine in DNA (2.40 kcal/mol) and 8-bromoguanosine in RNA hairpins (2.36 kcal/mol) [1].

8-Bromoguanosine demonstrates potent duplex destabilization with ΔΔG°37 values of approximately +4.7 kcal/mol when incorporated into certain RNA sequences [11] [12]. This strong destabilization has been exploited to shift hairpin-duplex equilibria toward hairpin conformations, reducing conformational heterogeneity in RNA structures [11] [12].

Z-Form Stabilization Capabilities

The Z-form stabilization potential differs markedly among the three derivatives. 8-Methylguanosine represents the gold standard for Z-DNA stabilization, reducing the B-Z transition midpoint from 2.6 M to 4.5 mM NaCl [5] [6]. The 2′-O-methyl-8-methylguanosine variant achieves even more dramatic Z-RNA stabilization, enabling Z-form adoption at physiological salt concentrations [4] [7].

8-Bromoguanosine also demonstrates significant Z-form stabilization, though with different characteristics. The electron-withdrawing bromine provides strong syn conformation enforcement, but the chemical instability limits its utility in long-term structural studies [11] [13].

8-Methoxyguanosine has limited documentation for Z-form stabilization in the current literature. However, based on its syn conformation preference and structural similarities to 8-methylguanosine, it would be expected to provide moderate Z-form stabilization, potentially less potent than 8-methylguanosine due to the increased steric bulk of the methoxy group [1].

Functional Applications and Utility

Each derivative offers distinct advantages for specific applications. 8-Methylguanosine serves as the premier Z-form stabilizer for both DNA and RNA studies, enabling structural investigations under physiological conditions [9] [4] [5]. Its chemical stability and well-characterized properties make it the preferred choice for Z-form research.

8-Bromoguanosine provides powerful conformational restriction for reducing RNA heterogeneity, particularly in hairpin structures [11] [12]. Despite its chemical instability, it remains valuable for short-term structural studies and conformational analysis [11].

8-Methoxyguanosine offers unique properties including enhanced glycosidic bond stability and reduced mismatch discrimination [1]. These characteristics make it potentially useful for multiple sequence detection applications and siRNA design where reduced specificity is advantageous [1]. However, its limited Z-form stabilization data represents a knowledge gap requiring further investigation.